Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside
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Overview
Description
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is a cyclic acetal derivative of glucose. It is commonly used in carbohydrate chemistry for the protection of hydroxyl groups in sugars, preventing their interference in chemical transformations of other hydroxyl groups . This compound is known for its stability and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside can be synthesized through the reaction of glucose with ethylidene derivatives in the presence of acid catalysts. The process involves the formation of a cyclic acetal by reacting the hydroxyl groups at positions 4 and 6 of the glucose molecule with an ethylidene group . This reaction typically requires a controlled acidic environment to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Acetic acid and sodium acetate are commonly used as reagents for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products
The major products formed from these reactions include various acetylated derivatives and other substituted glucopyranosides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism by which methyl-4,6-O-ethylidene-alpha-D-glucopyranoside exerts its effects involves the formation of a stable cyclic acetal. This stability prevents the hydroxyl groups at positions 4 and 6 from participating in unwanted side reactions, thereby protecting these groups during subsequent chemical transformations . The molecular targets and pathways involved are primarily related to its role as a protecting group in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Another cyclic acetal derivative used for similar protective purposes.
Methyl-alpha-D-glucopyranoside: A simpler derivative without the cyclic acetal protection, used in different contexts.
Uniqueness
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is unique due to its specific ethylidene protection, which offers distinct stability and reactivity profiles compared to other protecting groups like benzylidene . This makes it particularly useful in synthetic applications where selective protection and deprotection are crucial.
Biological Activity
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside, also known as ethylidene glucose, is a glucose derivative that exhibits significant biological activities, particularly in the context of glucose transport and potential therapeutic applications. This article synthesizes current research findings on its biological activity, including its mechanisms of action, interactions with transporters, and implications for health.
This compound is characterized by its unique bicyclic acetal structure, which contributes to its stability and biological activity. The compound's logP value of 0.54 indicates moderate lipophilicity, facilitating its permeability across cellular membranes .
Inhibition of Glucose Transporters
One of the primary mechanisms through which this compound exerts its biological effects is by acting as a competitive inhibitor at the glucose transporter 1 (GLUT1). The inhibition constant (Ki) for wild-type 2-deoxy-D-glucose transport is approximately 12 mM, indicating a relatively strong interaction with this transporter . However, this affinity significantly decreases in mutant forms of GLUT1, such as the Gln282-Leu variant, where Ki exceeds 120 mM .
Penetration into Red Blood Cells
Research has shown that this compound penetrates human red blood cells primarily through passive diffusion rather than facilitated transport mechanisms. This penetration is unaffected by the presence of glucose in the medium or by phloretin, a known inhibitor of hexose transport . The kinetics of this penetration suggest that it does not saturate even at concentrations up to 360 mM .
Potential Therapeutic Applications
The ability of this compound to inhibit glucose transport suggests potential applications in managing conditions like diabetes. By modulating glucose uptake in tissues, it could help regulate blood sugar levels. Additionally, its protective action against certain inhibitors indicates a possible role in cellular defense mechanisms during hyperglycemic conditions .
Case Studies and Research Findings
Table 1: Summary of Key Findings on this compound
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-4-13-3-5-8(14-4)6(10)7(11)9(12-2)15-5/h4-11H,3H2,1-2H3/t4?,5-,6-,7-,8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOLIVKPWXZAN-KTTWVITLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.